11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

Catalog No.
S587358
CAS No.
56354-06-4
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

CAS Number

56354-06-4

Product Name

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1

InChI Key

YOVRGSHRZRJTLZ-HZPDHXFCSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(6aR-trans)-isomer of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol, 11-nor-9-carboxy-delta-9-tetrahydrocannabinol, 11-nor-9-carboxy-THC, 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, delta(1)-tetrahydrocannabinol-7-oic acid, delta(9)-tetrahydrocannabinol-11-oic-acid, delta-9-11-carboxytetrahydrocannabinol, hexadeutero-11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, tetrahydrocannabinol-7-oic acid, THC-11-oic acid

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

Biomarker of Cannabis Use

THC-COOH is widely used as a biomarker to detect and measure cannabis use in various contexts. Due to its prolonged presence in the body compared to THC, THC-COOH is detectable in blood, urine, and oral fluid for extended periods. This allows researchers to:

  • Assess cannabis use patterns: By measuring THC-COOH levels, researchers can investigate the prevalence and frequency of cannabis use in different populations. This information helps understand public health trends and inform policy decisions.
  • Monitor drug treatment programs: THC-COOH levels can be tracked to monitor abstinence or assess treatment effectiveness in individuals undergoing cannabis addiction treatment programs.
  • Conduct forensic investigations: THC-COOH detection can aid in legal investigations involving suspected cannabis use or impairment.

Exploring Potential Therapeutic Effects

While non-psychoactive, recent research suggests THC-COOH may hold potential therapeutic benefits independent of its parent compound, THC. Studies have shown:

  • Analgesic and anti-inflammatory properties: THC-COOH might contribute to the pain-relieving and anti-inflammatory effects observed with cannabis use, although further research is needed to understand the mechanisms involved.
  • Modulating THC effects: THC-COOH might play a role in moderating the psychoactive effects of THC, potentially explaining the difference in subjective experiences between occasional and regular cannabis users. This area requires further investigation.

Developing Detection Methods and Addressing Challenges

Research efforts are ongoing to:

  • Refine detection methods: Scientists are continuously improving methods for accurately detecting and measuring THC-COOH levels in various biological samples to enhance the reliability and sensitivity of these tests.
  • Differentiate between recent and past use: Distinguishing between recent and past cannabis use based solely on THC-COOH levels can be challenging due to its long detection window. Researchers are exploring alternative markers or interpreting THC-COOH levels in conjunction with other factors to address this challenge.

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, commonly referred to as THC-COOH, is the primary non-psychoactive metabolite of delta-9-tetrahydrocannabinol, the main psychoactive component of cannabis. Its molecular formula is C21H28O4, with a molecular weight of approximately 344.44 g/mol. The compound is characterized by two defined stereocenters and is recognized for its significant presence in bodily fluids, making it a reliable biomarker for cannabis consumption in various analytical contexts, including forensic and clinical settings .

THC-COOH is formed through the metabolic conversion of delta-9-tetrahydrocannabinol. Initially, THC undergoes hydroxylation via cytochrome P450 enzymes to produce 11-hydroxy-delta-9-tetrahydrocannabinol. This intermediate is subsequently oxidized to form THC-COOH, which is then conjugated with glucuronic acid to enhance its solubility and facilitate excretion . The metabolic pathway can be summarized as follows:

  • Delta-9-Tetrahydrocannabinol → 11-Hydroxy-delta-9-tetrahydrocannabinol
  • 11-Hydroxy-delta-9-tetrahydrocannabinol → 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

THC-COOH has been shown to exhibit various biological activities. It acts as a substrate for the drug efflux transporter P-glycoprotein, which plays a role in multidrug resistance in cancer cells. Furthermore, THC-COOH demonstrates analgesic and anti-inflammatory properties by inhibiting cyclooxygenase and lipoxygenase activities . Notably, it does not possess anxiolytic or anxiogenic effects but can mitigate the anxiety-inducing effects of delta-9-tetrahydrocannabinol .

Central Nervous System Activity

THC-COOH has several applications:

  • Forensic Analysis: It serves as a biomarker for cannabis use due to its stability and prolonged presence in bodily fluids.
  • Clinical Testing: Used in drug testing protocols to detect cannabis exposure during pregnancy and other contexts .
  • Research: Investigated for its potential therapeutic effects and interactions with various biological systems.

Studies have indicated that THC-COOH interacts with various biological pathways:

  • P-glycoprotein: THC-COOH stimulates ATPase activity related to P-glycoprotein, suggesting a role in drug metabolism and resistance mechanisms .
  • Cyclooxygenase and Lipoxygenase Inhibition: This interaction contributes to its anti-inflammatory properties .

These interactions highlight THC-COOH's potential influence on pharmacokinetics and therapeutic efficacy.

Several compounds are structurally or functionally similar to THC-COOH. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Delta-9-TetrahydrocannabinolC21H30O2Psychoactive component of cannabis
11-Hydroxy-delta-9-tetrahydrocannabinolC21H30O3Active metabolite with psychoactive effects
CannabidiolC21H30O2Non-psychoactive cannabinoid with potential therapeutic uses
Delta-8-TetrahydrocannabinolC21H30O2Similar psychoactive effects but less potent than delta-9

THC-COOH is unique due to its non-psychoactive nature and its role as a metabolite that serves as a reliable marker for cannabis consumption, distinguishing it from other cannabinoids that exhibit psychoactivity or different pharmacological profiles .

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol represents a significant metabolite formed through oxidation processes in the body after cannabis consumption [3] [9]. This compound exhibits distinctive solubility characteristics across various solvent systems, which are directly influenced by its molecular structure and functional groups [4]. The presence of both hydrophobic (pentyl side chain and ring structures) and hydrophilic (carboxylic acid group) moieties within the molecule creates a unique solubility profile that varies significantly between polar and nonpolar solvents [10].

The fundamental physicochemical properties of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol provide essential context for understanding its solubility behavior. With a molecular formula of C21H28O4 and molecular weight of 344.4446 g/mol, this compound possesses a relatively large molecular structure with multiple functional groups that influence its interactions with different solvents [2] [3].

Solubility in Aqueous and Polar Solvents

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol demonstrates extremely limited solubility in water, with measurements indicating approximately 0.00839 mg/mL, classifying it as "practically insoluble" in aqueous environments [4] [10]. This poor water solubility stems from the compound's substantial hydrophobic regions, including the tricyclic ring structure and pentyl side chain, which resist favorable interactions with water molecules [17].

In contrast, the compound exhibits considerably higher solubility in polar organic solvents. Methanol serves as an excellent solvent for 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, which explains its common use as a solvent for analytical standards of this compound [22] [23]. Similarly, ethanol provides good solvation capabilities, making it suitable for various laboratory applications involving this metabolite [14].

The following table summarizes the solubility behavior of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in various polar solvents:

SolventSolubilityNotes
WaterPractically insoluble (0.00839 mg/mL)Extremely low water solubility due to high lipophilicity
MethanolSolubleCommonly used solvent for analytical standards
EthanolSolubleGood solubility in alcoholic solvents
AcetonitrileSolubleUsed in chromatographic applications
AcetoneSolubleGood solubility in ketone solvents
DMSOSolubleGood solubility in polar aprotic solvents

Solubility in Nonpolar Solvents

The behavior of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in nonpolar solvents reflects its amphipathic nature, with the carboxylic acid group potentially limiting complete solubility in highly nonpolar environments [4] [17]. In chloroform, the compound demonstrates good solubility, making this solvent suitable for certain extraction and analytical procedures [13] [27].

Hexane and other aliphatic hydrocarbons provide more limited solubility for 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol compared to moderately polar organic solvents, primarily due to the presence of the polar carboxylic acid functional group that resists solvation in strictly nonpolar environments [17] [27].

Partition Coefficient and Solubility Implications

The partition coefficient (log P) of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol ranges from 5.14 to 5.24, indicating high lipophilicity despite the presence of the carboxylic acid group [4] [24]. This high lipophilicity explains the compound's preferential distribution into organic phases during liquid-liquid extractions and its tendency to associate with lipid-rich environments [24].

Interestingly, the glucuronide conjugate of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol demonstrates an unexpectedly high octanol/buffer partition coefficient of approximately 17.4-18.0 at pH 7.4, suggesting that even with the addition of the glucuronic acid moiety, the molecule retains substantial lipophilicity [24] [25].

pKa Analysis and pH-Dependent Ionization Dynamics

The ionization behavior of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is primarily governed by its carboxylic acid functional group, which undergoes dissociation at specific pH values [4] [5]. Understanding the pKa value and resulting pH-dependent ionization dynamics is crucial for predicting the compound's behavior in various biological and analytical environments [10].

pKa Determination and Significance

The pKa value of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol has been reported in the range of 4.02-4.66, with ChemicalBook specifically citing a predicted pKa of 4.66±0.40 [4] [5]. This value represents the pH at which approximately half of the molecules exist in the protonated form (COOH) and half in the deprotonated form (COO-) [4].

The relatively low pKa value indicates that 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol behaves as a moderately strong organic acid, with significant ionization occurring at physiological pH (7.4) [4] [17]. This property distinguishes it from the parent compound delta-9-tetrahydrocannabinol, which lacks the carboxylic acid group and consequently exhibits different solubility and distribution characteristics [6] [17].

pH-Dependent Ionization Profile

The ionization state of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol varies considerably across the pH spectrum, with direct implications for its solubility, extraction efficiency, and chromatographic behavior [4] [20]. At pH values below its pKa (approximately <4), the compound predominantly exists in its protonated, non-ionized form (COOH), which exhibits greater lipophilicity and reduced water solubility [17] [20].

As the pH increases beyond the pKa value, the proportion of the ionized form (COO-) increases substantially [4]. At physiological pH (7.4), over 99% of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol molecules exist in the deprotonated, ionized state, carrying a negative charge that enhances water solubility while reducing lipophilicity [4] [17].

The following table illustrates the pH-dependent ionization profile of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol:

pHPredominant FormEstimated % Ionization
2.0Protonated (COOH)< 1%
3.0Protonated (COOH)~9%
4.0Mixed (COOH/COO-)~50%
4.5Approximately 50% ionized~75%
5.0Partially ionized (COO-)~91%
6.0Mostly ionized (COO-)~99%
7.0Ionized (COO-)> 99%
7.4Ionized (COO-)> 99%
8.0Ionized (COO-)> 99%

Implications for Analytical Procedures

The pH-dependent ionization of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol has significant implications for analytical procedures, particularly in extraction and chromatographic methods [7] [23]. In liquid-liquid extractions, acidification of the aqueous phase (pH < 4) promotes the non-ionized form, enhancing extraction efficiency into organic solvents [7] [16].

Conversely, basic conditions (pH > 7) favor the ionized form, which can improve water solubility but reduce extraction into nonpolar organic solvents [16] [20]. This pH-dependent behavior is frequently exploited in forensic and analytical chemistry to optimize the recovery of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol from biological matrices [7] [23].

In chromatographic applications, the ionization state affects retention time and peak shape, with the protonated form typically exhibiting longer retention times in reverse-phase liquid chromatography [23]. Mobile phase pH adjustment is therefore a critical parameter in developing robust analytical methods for this compound [7] [23].

Thermal Decomposition Pathways and Stability Under Environmental Stressors

The stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol under various environmental conditions represents an important aspect of its chemical profile, with implications for sample storage, analytical procedures, and environmental fate [8] [19]. This compound exhibits distinct degradation patterns when exposed to thermal, photochemical, and chemical stressors [15] [19].

Thermal Stability and Decomposition

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol demonstrates moderate thermal stability under ambient conditions but becomes increasingly susceptible to decomposition as temperature rises [5] [8]. The compound has a reported melting point range of 206-209°C, beyond which rapid thermal decomposition occurs [5].

When subjected to elevated temperatures (>100°C), 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol undergoes decarboxylation as a primary thermal decomposition pathway, resulting in the loss of the carboxyl group [8] [18]. This process can potentially regenerate structures similar to the parent compound or produce other degradation products through additional thermal rearrangements [8] [15].

The thermal stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in biological matrices has been investigated, with findings indicating reasonable stability at refrigerated (4°C) and frozen (-20°C) conditions [8] [19]. Studies have demonstrated that plasma samples containing this compound remain stable for up to 207 days when stored at -20°C, with no significant degradation observed [19].

Photochemical Degradation

Light exposure represents a significant environmental stressor for 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, with photodegradation occurring through various oxidative pathways [17] [26]. When exposed to ultraviolet radiation, particularly in the range of 200-300 nm, the compound undergoes photo-oxidation following pseudo-first-order kinetics [26].

Research has demonstrated that direct UV photolysis of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in aqueous solutions results in fluence-based rate constants ranging from 1.9(0.3)–2.7(0.2) × 10^-3 cm^2 mJ^-1 in deionized water, with somewhat lower rates observed in natural water samples containing organic matter [26]. These findings highlight the compound's susceptibility to photochemical degradation in environmental settings [26].

Chemical Stability and Degradation Pathways

The chemical stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol varies considerably depending on the specific environmental conditions, particularly pH and the presence of oxidizing agents [15] [20]. In chlorinated water, the compound undergoes rapid degradation within seconds to minutes, following pseudo-first-order kinetics [15] [20].

Studies have identified that sample pH significantly influences the degradation rate in chlorinated water, with increasing pH values accelerating the decomposition process [20]. The chlorination reaction produces several by-products, including compounds resulting from electrophilic substitution of hydrogen with chlorine in the aromatic ring, as well as products involving additional reactions at the carbon-carbon double bond [20].

Oxidative conditions generally promote the degradation of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol through various pathways, potentially leading to ring-opening reactions and formation of smaller molecular fragments [15] [26]. Conversely, the compound demonstrates relatively good stability under acidic conditions, with minimal degradation observed at pH values below 4 [17] [20].

The following table summarizes the stability profile of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol under various environmental stressors:

Environmental ConditionStabilityDegradation Pathway/Products
Room temperature (20-25°C)Moderate stabilitySlow oxidation
Refrigerated (4°C)Stable for weeksMinimal degradation
Frozen (-20°C)Stable for monthsMinimal degradation
Light exposureUnstable, photodegradation occursPhoto-oxidation products
Acidic solution (pH < 4)Relatively stableMinimal degradation
Basic solution (pH > 10)Less stable, hydrolysis may occurHydrolysis products
Oxidative conditionsUnstable, oxidation occursOxidation to various products
Chlorinated waterRapidly degraded (seconds to minutes)Chlorinated derivatives, ring-opened products
Thermal stress (> 100°C)Unstable, thermal decomposition occursDecarboxylation and other thermal decomposition products

Stability in Biological Matrices

The stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in biological matrices has particular relevance for forensic and analytical applications [8] [19]. Research has demonstrated that in plasma samples stored at room temperature, the compound remains stable for up to 25 hours without significant degradation [19].

Multiple freeze-thaw cycles (up to three) do not significantly impact the stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in plasma, indicating robust resistance to this particular form of stress [19]. However, the glucuronide conjugate of this compound shows less stability, with degradation occurring even at refrigerated temperatures (4°C), producing 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol as a major decomposition product [24] [25].

XLogP3

6.3

UNII

4TPC9E4A32

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

56354-06-4

Dates

Last modified: 08-15-2023

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